Z-3-Dodecenyl E-crotonate

Übersicht

Beschreibung

The compound of interest, Z-3-Dodecenyl E-crotonate, is a chemical entity that is structurally related to various compounds synthesized for applications such as sex pheromones in insect control. While the provided papers do not directly discuss Z-3-Dodecenyl E-crotonate, they do provide insights into similar compounds and their syntheses, molecular structures, and chemical properties, which can be extrapolated to understand Z-3-Dodecenyl E-crotonate.

Synthesis Analysis

The synthesis of compounds structurally related to Z-3-Dodecenyl E-crotonate often involves stereoselective reactions. For instance, (Z)-ethyl-3-perfluoroalkyl-3-magnesiated crotonates are prepared via an iodine-magnesium exchange reaction, which is a method that could potentially be adapted for the synthesis of Z-3-Dodecenyl E-crotonate . Additionally, the Wittig reaction is a key step in synthesizing various (Z)-alkenyl acetates, which suggests its utility in the synthesis of Z-3-Dodecenyl E-crotonate . Furthermore, the synthesis of Z,8-dodecen-1yl acetate and related compounds involves a reaction with metalated ω-hydroxy sulfones, followed by stereospecific hydrogenolysis, indicating a possible route for synthesizing Z-3-Dodecenyl E-crotonate .

Molecular Structure Analysis

The molecular structure of compounds similar to Z-3-Dodecenyl E-crotonate can be complex, as demonstrated by the contrasting structures of zinc crotonate adducts with substituted pyridines . These structures show different coordination geometries around the zinc atom, which could influence the reactivity and properties of Z-3-Dodecenyl E-crotonate if it were to form similar complexes.

Chemical Reactions Analysis

The reactivity of related compounds, such as the perfluoroalkyl group in the magnesiated crotonates, with a range of electrophiles to yield polyfunctional products, suggests that Z-3-Dodecenyl E-crotonate may also participate in diverse chemical reactions . The ability to undergo reactions with electrophiles could be exploited in further functionalization of Z-3-Dodecenyl E-crotonate.

Physical and Chemical Properties Analysis

The physical and chemical properties of Z-3-Dodecenyl E-crotonate can be inferred from related compounds. For example, the synthesis of Z-10-dodecen-1-yl acetate, a pheromone component, involves the isomerization of a terminal triple bond, which could affect the physical properties such as boiling point and solubility . Additionally, the synthesis of (Z)- and (E)-8-dodecene-1-yl acetate provides insights into the stereochemical aspects that influence the physical properties of these compounds . The crystal structures of basic zinc carboxylates, including crotonate, offer information on the solid-state properties that could be relevant to Z-3-Dodecenyl E-crotonate .

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Pest Control

Z-3-Dodecenyl E-crotonate has been studied for its use in safer synthesis methods and its effectiveness in pest control. An alternative synthesis of this compound, avoiding carcinogenic ethylene oxide, was described by Lo, Hung, & Liu (1992). This synthesis resulted in an effective sex pheromone for the sweet-potato weevil, demonstrating its potential in pest control strategies.

Pheromone-Mediated Behaviors

Z-3-Dodecenyl E-crotonate is also involved in pheromone-mediated behaviors. Research on the Oriental fruit moth by Baker & Cardé (1979) and Linn & Roelofs (1981) illustrates the complex interplay of different pheromone components, including Z-3-Dodecenyl E-crotonate, in insect communication and mating behavior.

Role in Insect Attraction and Behavior

Further research indicates the role of Z-3-Dodecenyl E-crotonate in insect attraction and behavior. Studies by Rauscher, Arn, & Guerin (1984) and Bryning, Chambers, & Wakefield (2005) demonstrate its importance in pheromone blends that affect the mating and foraging behaviors of various insect species.

Potential in Traditional Medicine

Beyond pest control, there is interest in the medicinal applications of compounds derived from plants like Croton lobatus, which contain similar compounds. Attioua, Weniger, & Chabert (2007) explored the antiplasmodial activity of constituents isolated from Croton lobatus, hinting at potential medicinal uses.

Influence on Insect Sex Pheromones

Additional studies, such as those by Subchev, Voerman, & Milkova (1987), focus on the compound's influence on insect sex pheromones and its potential as an inhibitor in pest control strategies.

Safety And Hazards

The safety data sheet for Ethyl crotonate, a similar compound, indicates that it is highly flammable and causes serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

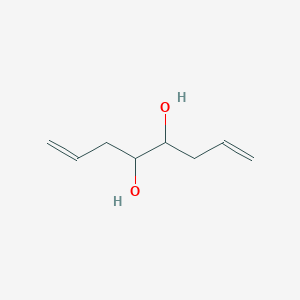

[(E)-dodec-3-enyl] (Z)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11+,14-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVYOJQBLAZGEP-FJAAXBCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCOC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCOC(=O)/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-3-Dodecenyl E-crotonate | |

CAS RN |

104086-73-9 | |

| Record name | 2-Butenoic acid, (3Z)-3-dodecenyl ester, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B107261.png)

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)